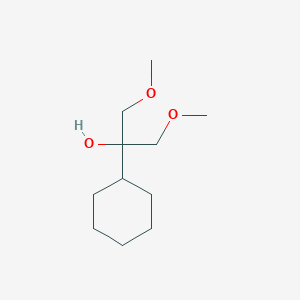
2-Cyclohexyl-1,3-dimethoxy-2-propanol
Vue d'ensemble
Description
2-Cyclohexyl-1,3-dimethoxy-2-propanol is a chemical compound with the molecular formula C11H22O3 . It is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-Cyclohexyl-1,3-dimethoxy-2-propanol consists of 11 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 202.29 g/mol.Applications De Recherche Scientifique
Synthesis of Benzamide Compounds
2-Cyclohexyl-1,3-dimethoxy-2-propanol: can be used in the synthesis of novel benzamide compounds, which are significant due to their wide range of biological activities. These activities include antioxidant, antibacterial, antifungal, and potential drug applications . The compound’s structure allows for the creation of various derivatives, which can be tailored for specific functions in medical and industrial applications.
Antioxidant Activity
The compound’s derivatives have shown promising results in in vitro studies for antioxidant activities. This includes total antioxidant capacity, free radical scavenging, and metal chelating activities . These properties are crucial for developing therapeutic agents that can mitigate oxidative stress-related diseases.
Antibacterial and Antifungal Applications
Benzamide derivatives synthesized from 2-Cyclohexyl-1,3-dimethoxy-2-propanol have been tested against various gram-positive and gram-negative bacteria, showing effective growth inhibitory activity . This suggests potential for developing new antibacterial and antifungal agents, which is particularly important in the face of rising antibiotic resistance.
Potential Drug Discovery
The structural versatility of 2-Cyclohexyl-1,3-dimethoxy-2-propanol makes it a valuable starting point for drug discovery. Its derivatives can be designed to interact with specific biological targets, which is a critical step in the development of new medications for various diseases .
Industrial Applications
Beyond its medical applications, 2-Cyclohexyl-1,3-dimethoxy-2-propanol and its derivatives can be utilized in industrial sectors such as plastics, rubber, and paper industries. These compounds can serve as intermediates in the synthesis of materials with desired properties .
Agricultural Chemicals
The compound’s derivatives may also find applications in agriculture, where they can be used to synthesize chemicals that protect crops from pests and diseases or enhance growth and yield .
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-1,3-dimethoxy-2-propanol is not clear as it is primarily used for research purposes.
Safety and Hazards
The safety data sheet for 1,3-Dimethoxy-2-propanol indicates that it is a flammable liquid and vapor. In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary. If it comes into contact with the skin, it should be washed off with soap and plenty of water .
Propriétés
IUPAC Name |
2-cyclohexyl-1,3-dimethoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-13-8-11(12,9-14-2)10-6-4-3-5-7-10/h10,12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUYUXHPRSLWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)(C1CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1,3-dimethoxy-2-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride](/img/structure/B1433991.png)

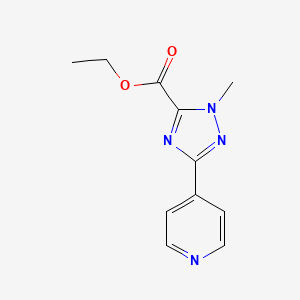


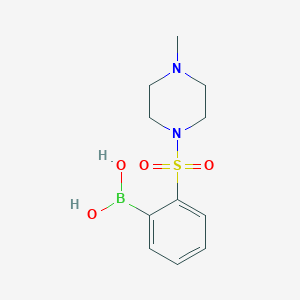
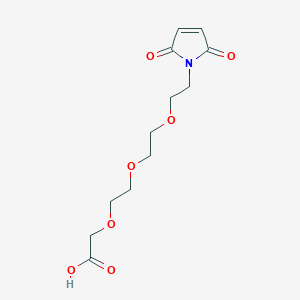
![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1434003.png)
![N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride](/img/structure/B1434005.png)
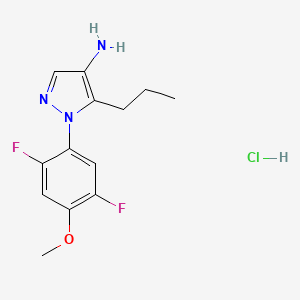
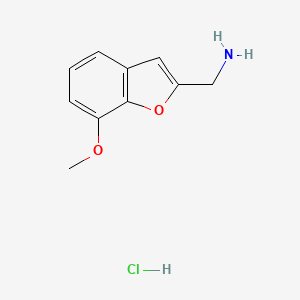
![3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride](/img/structure/B1434009.png)

![2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/structure/B1434013.png)